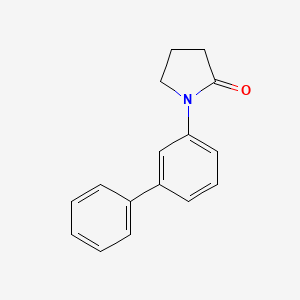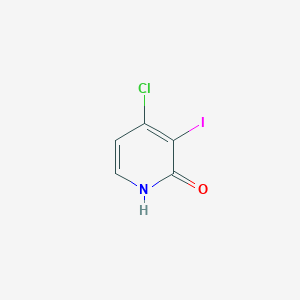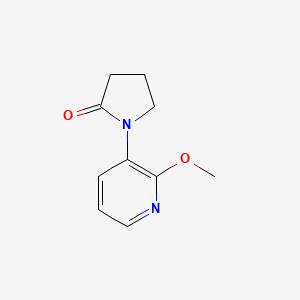
N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide is a chemical compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
The synthesis of N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide typically involves the reaction of 6-chloro-4-methyl-3-pyridazinecarboxylic acid with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide group. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using different solvents or catalysts.
Analyse Chemischer Reaktionen
N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The acetamide group can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in biological research to study its effects on different biological pathways and molecular targets.
Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrial chemicals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, pyridazine derivatives have been shown to inhibit platelet aggregation and possess anti-inflammatory properties . The exact molecular pathways involved depend on the specific structure and functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide can be compared with other pyridazine derivatives, such as:
N-(6-Chloro-3-pyridazinyl)-4-nitrobenzamide: This compound has a similar pyridazine core but with different substituents, leading to variations in its chemical reactivity and biological activity.
N-(6-Chloro-3-pyridazinyl)acetamide: Another closely related compound with slight structural differences that can affect its pharmacological properties.
Eigenschaften
Molekularformel |
C7H8ClN3O |
|---|---|
Molekulargewicht |
185.61 g/mol |
IUPAC-Name |
N-(6-chloro-4-methylpyridazin-3-yl)acetamide |
InChI |
InChI=1S/C7H8ClN3O/c1-4-3-6(8)10-11-7(4)9-5(2)12/h3H,1-2H3,(H,9,11,12) |
InChI-Schlüssel |
GLADTMQAGMTKLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN=C1NC(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13699789.png)




![n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine](/img/structure/B13699836.png)
![N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide](/img/structure/B13699841.png)




![[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13699862.png)


